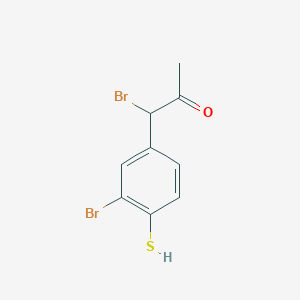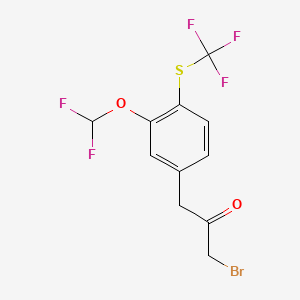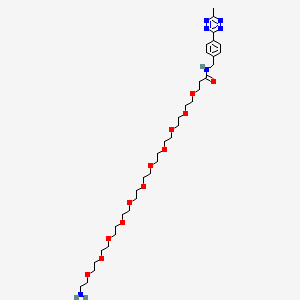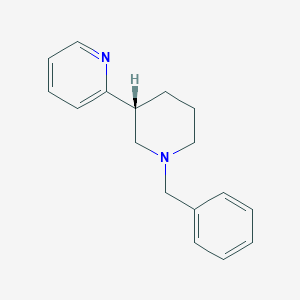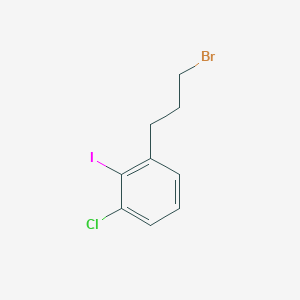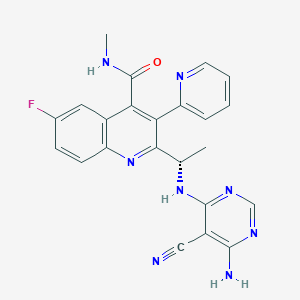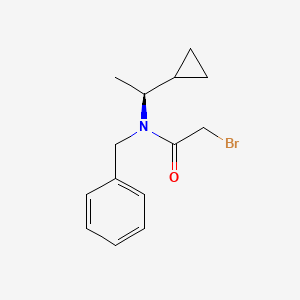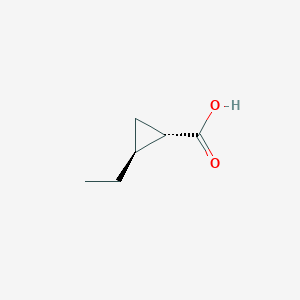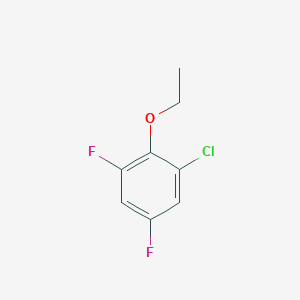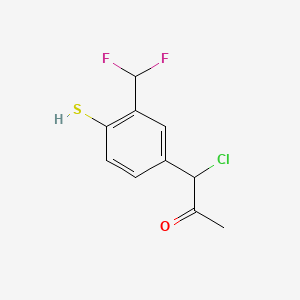
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-mercaptophenylpropan-2-one with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH₂Cl₂) and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. The difluoromethyl group may enhance the compound’s stability and bioavailability.
The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used. For example, in a biological setting, it may inhibit enzyme activity by forming covalent bonds with active site residues.
Comparación Con Compuestos Similares
1-Chloro-1-(3-(difluoromethyl)-4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one: This compound has a methylthio group instead of a mercapto group, which may affect its reactivity and biological activity.
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one: The ethoxy group introduces different steric and electronic effects compared to the mercapto group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C10H9ClF2OS |
|---|---|
Peso molecular |
250.69 g/mol |
Nombre IUPAC |
1-chloro-1-[3-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)6-2-3-8(15)7(4-6)10(12)13/h2-4,9-10,15H,1H3 |
Clave InChI |
CPHVGKQGXJKTOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)S)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



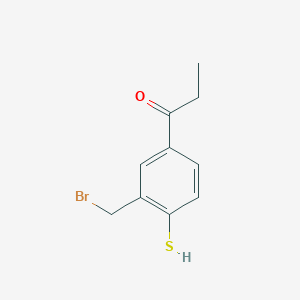

![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
